Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate is a complex organic compound with the molecular formula C21H15NO7SNa and a molecular weight of 447.40 g/mol. This compound is known for its unique structural features, which include a xanthene core fused with an isoquinoline moiety, and an ethanesulphonate group attached to the structure.
Preparation Methods
The synthesis of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves multiple steps, starting with the preparation of the xanthene core. The xanthene core is typically synthesized through a condensation reaction between a suitable phenol and a phthalic anhydride derivative under acidic conditions. The isoquinoline moiety is then introduced through a cyclization reaction, followed by the attachment of the ethanesulphonate group via sulfonation. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye and a pH indicator due to its unique photophysical properties.
Biology: The compound is employed in biological assays to study enzyme activities and cellular processes.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and functions. Its fluorescent properties allow it to be used as a probe in various biochemical assays, providing insights into molecular interactions and dynamics.
Comparison with Similar Compounds
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate can be compared with other similar compounds, such as:
Fluorescein: Another xanthene-based dye, but without the isoquinoline moiety.
Rhodamine: A xanthene dye with different substituents, leading to distinct photophysical properties.
Eosin: A brominated derivative of fluorescein, used as a biological stain.
The uniqueness of this compound lies in its combined structural features and versatile applications.
Properties
CAS No. |
59454-19-2 |
---|---|
Molecular Formula |
C21H14NNaO7S |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
sodium;2-(4-methoxy-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaen-14-yl)ethanesulfonate |
InChI |
InChI=1S/C21H15NO7S.Na/c1-28-11-2-6-16-15(10-11)12-3-4-13-18-14(5-7-17(29-16)19(12)18)21(24)22(20(13)23)8-9-30(25,26)27;/h2-7,10H,8-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
OUOSNHUBRUYKMF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.